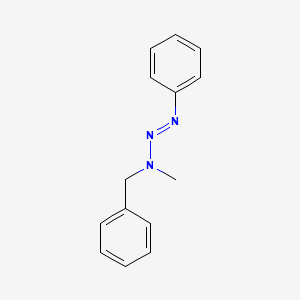
N-methyl-1-phenyl-N-phenyldiazenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-phenyl-N-phenyldiazenylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a diazenyl group (-N=N-) attached to a methanamine structure, with phenyl groups attached to both nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-N-phenyldiazenylmethanamine can be achieved through several methods. One common approach involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This method utilizes a three-component coupling reaction, which is facilitated by the presence of phenyl silane and light irradiation . The reaction proceeds through the formation of imine intermediates, which then react with carbon dioxide to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-phenyl-N-phenyldiazenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amine groups.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
N-methyl-1-phenyl-N-phenyldiazenylmethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-phenyl-N-phenyldiazenylmethanamine involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the redox state of the target molecules. The phenyl groups can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-1-phenyl-N-phenyldiazenylmethanamine include:
N-methyl-1-phenylmethanamine: A simpler amine with similar structural features.
N-phenyl-1-phenylmethanamine: Another amine with two phenyl groups attached to the nitrogen atom.
N-methyl-1-phenyl-1,2-diamine: A diamine with similar functional groups.
Uniqueness
This compound is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential applications. The combination of the diazenyl group with phenyl groups enhances its stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
53969-05-4 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
N-methyl-1-phenyl-N-phenyldiazenylmethanamine |
InChI |
InChI=1S/C14H15N3/c1-17(12-13-8-4-2-5-9-13)16-15-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
AZKJDCFQZVEZJK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



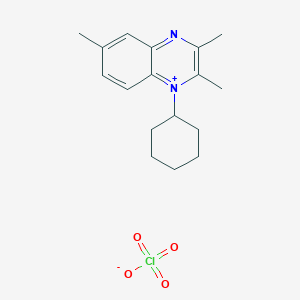
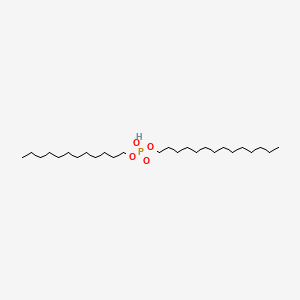
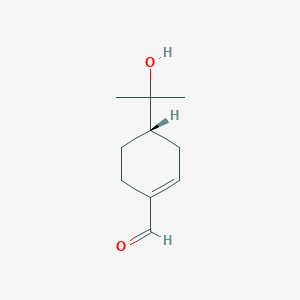

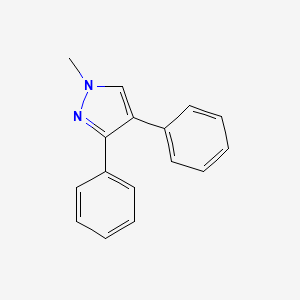
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
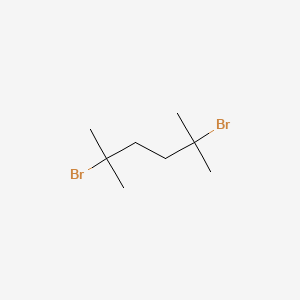
phosphane](/img/structure/B14628550.png)
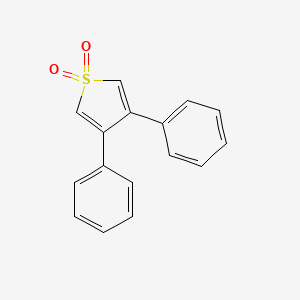
![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
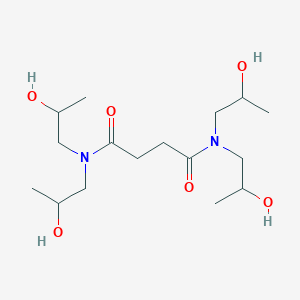
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
